molecular formula C22H18N2O3S B2766505 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-04-5

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2766505
CAS RN: 899929-04-5
M. Wt: 390.46
InChI Key: FXYOLJBQTQFIQQ-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives has been a subject of interest due to their unique structural features and potential applications. One method involves the reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions, leading to products like pyrimidines, acetoacetamides, and urethanes, showcasing the versatility of these compounds in chemical reactions (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Additionally, the synthesis of 5,5'-methylenebispyrimidine derivatives and the creation of new ring systems such as isoxazolo and thiazolo thieno pyrimidines highlight the complexity and potential for generating diverse compounds from thieno[2,3-d]pyrimidine derivatives (Kinosita, Tanaka, & Furukawa, 1986; Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998).

Chemical Properties and Reactions

The chemical reactions involving thieno[2,3-d]pyrimidine derivatives reveal insights into their reactivity and potential for further modification. For instance, the facile synthesis of isoxazolo and thiazolo derivatives from thieno[2,3-d]pyrimidines shows the adaptability of these compounds in creating new heterocyclic structures, which can have varied applications in materials science and pharmaceuticals (Abdel-fattah et al., 1998).

Potential Applications

The research on thieno[2,3-d]pyrimidine derivatives also explores their potential applications, including their use in catalysis and material science. For example, the development of catalysts based on thieno[2,3-d]pyrimidine structures for the synthesis of indeno and pyrido pyrimidine derivatives underlines the importance of these compounds in facilitating chemical reactions, potentially leading to new drugs or materials (Ghashang, Guhanathan, & Mansoor, 2017). Moreover, the design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications demonstrate the versatility of thieno[2,3-d]pyrimidine derivatives in creating functional materials with specific applications in sensing and diagnostics (Yan, Meng, Li, Ge, & Lu, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2-oxo-2-phenylethyl bromide, followed by cyclization with phenyl isocyanate and subsequent alkylation with methyl iodide.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2-oxo-2-phenylethyl bromide", "phenyl isocyanate", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate to form 5-bromo-6-methyl-1-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one.", "Step 2: Cyclization of the intermediate with phenyl isocyanate in the presence of a base such as triethylamine to form 5-bromo-6-methyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one.", "Step 3: Alkylation of the intermediate with methyl iodide in the presence of a base such as potassium carbonate to form 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

899929-04-5

Molecular Formula

C22H18N2O3S

Molecular Weight

390.46

IUPAC Name

5,6-dimethyl-1-phenacyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N2O3S/c1-14-15(2)28-21-19(14)20(26)24(17-11-7-4-8-12-17)22(27)23(21)13-18(25)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3

InChI Key

FXYOLJBQTQFIQQ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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